3-(3-Fluorophenyl)but-2-enoic acid
Description
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Structure
3D Structure
Properties
IUPAC Name |
(E)-3-(3-fluorophenyl)but-2-enoic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9FO2/c1-7(5-10(12)13)8-3-2-4-9(11)6-8/h2-6H,1H3,(H,12,13)/b7-5+ | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VMVNCTFGRCBYFD-FNORWQNLSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=CC(=O)O)C1=CC(=CC=C1)F | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C/C(=C\C(=O)O)/C1=CC(=CC=C1)F | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9FO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
180.17 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Q & A
Q. What are the standard synthetic routes for 3-(3-Fluorophenyl)but-2-enoic acid, and how can reaction conditions be optimized?
Methodological Answer: Synthesis typically involves coupling fluorophenyl precursors with α,β-unsaturated acid backbones. For example:
- Knoevenagel condensation : Reacting 3-fluorophenylacetone with malonic acid derivatives under acidic conditions to form the α,β-unsaturated system. Optimization includes using catalytic piperidine and acetic acid in refluxing toluene .
- Ester hydrolysis : Starting from methyl ester derivatives (e.g., 3-(3-fluorophenyl)-4,4,4-trifluoro-2-methylbut-2-enoate), hydrolysis with aqueous NaOH or LiOH yields the free acid .
- Fluorination strategies : Electrophilic fluorination of pre-formed enolates using Selectfluor® or DAST may introduce fluorine at specific positions .
Key Considerations : Monitor reaction progress via TLC or HPLC. Optimize temperature, solvent polarity, and catalyst loading to minimize side products like diastereomers or over-fluorination.
Q. How can researchers reliably characterize this compound using spectroscopic and computational tools?
Methodological Answer :
- NMR Spectroscopy :
- IR Spectroscopy : Confirm carboxylic acid (broad O-H stretch ~2500–3000 cm⁻¹) and conjugated C=O (1680–1720 cm⁻¹) .
- Mass Spectrometry : High-resolution MS (HRMS) validates molecular weight (e.g., C₁₀H₉FO₂: calc. 180.0586) .
- Computational Validation : Compare experimental NMR shifts with density functional theory (DFT)-predicted values using Gaussian or ORCA software .
Q. What reactivity patterns are expected for this compound in common organic transformations?
Methodological Answer :
- Electrophilic Aromatic Substitution (EAS) : The electron-withdrawing fluorine atom directs incoming electrophiles (e.g., nitration, halogenation) to the para position of the phenyl ring. Use HNO₃/H₂SO₄ or Br₂/FeBr₃ under controlled conditions .
- Conjugate Addition : The α,β-unsaturated system reacts with nucleophiles (e.g., Grignard reagents) at the β-carbon. Monitor stereochemistry using chiral catalysts or polar solvents .
- Decarboxylation : Heating with Cu or quinoline promotes CO₂ loss, forming 3-(3-fluorophenyl)propene derivatives .
Advanced Research Questions
Q. How can contradictory spectral data (e.g., unexpected NMR shifts) be resolved for derivatives of this compound?
Methodological Answer :
- Purity Assessment : Use preparative HPLC or recrystallization to isolate pure isomers. Contaminants (e.g., residual solvents) often cause anomalous shifts .
- Advanced NMR Techniques :
- 2D NMR (COSY, NOESY) : Resolve overlapping signals and confirm spatial proximity of protons .
- Variable Temperature NMR : Identify dynamic processes (e.g., rotamer interconversion) that broaden peaks .
- X-ray Crystallography : Resolve absolute configuration and validate computational models .
Q. What computational approaches are suitable for studying the electronic effects of the α,β-unsaturated system in this compound?
Methodological Answer :
- DFT Calculations :
- Optimize geometry at the B3LYP/6-311+G(d,p) level to predict frontier molecular orbitals (FMOs) and electron density maps .
- Analyze Fukui indices to identify nucleophilic/electrophilic sites for reaction planning .
- Molecular Dynamics (MD) Simulations : Study solvent interactions and conformational stability in aqueous or nonpolar environments .
- Docking Studies : Model binding affinity with biological targets (e.g., enzymes) using AutoDock Vina .
Q. How can regioselectivity challenges in synthesizing fluorinated analogs of this compound be addressed?
Methodological Answer :
- Directing Groups : Introduce temporary groups (e.g., -B(OH)₂ for Suzuki coupling) to control fluorophenyl substitution patterns .
- Steric vs. Electronic Effects :
- Parallel Synthesis : Screen reaction conditions (e.g., catalysts, solvents) to identify optimal regioselectivity .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
